molecular formula C17H16N2O4S B2590157 5-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-1H-indole CAS No. 1797698-58-8

5-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-1H-indole

Cat. No.: B2590157
CAS No.: 1797698-58-8
M. Wt: 344.39
InChI Key: PAEJASIALZYRRP-UHFFFAOYSA-N
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Description

The compound 5-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-1H-indole is a complex organic molecule that features a combination of indole, azetidine, and furan moieties. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-1H-indole typically involves multiple steps, starting with the preparation of the indole core. The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes . The azetidine ring can be introduced through cyclization reactions involving appropriate precursors. The furan moiety is often incorporated via a sulfonylation reaction using furan-2-ylmethanesulfonyl chloride .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-1H-indole: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the azetidine ring may produce amines .

Scientific Research Applications

5-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-1H-indole: has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The furan and azetidine rings may contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Furan-2-ylmethanesulfonyl chloride: A precursor used in the synthesis of the target compound.

    Azetidine derivatives: Compounds with similar azetidine ring structure.

Uniqueness

5-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-1H-indole: is unique due to its combination of indole, furan, and azetidine moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(1H-indol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c20-17(13-3-4-16-12(8-13)5-6-18-16)19-9-15(10-19)24(21,22)11-14-2-1-7-23-14/h1-8,15,18H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEJASIALZYRRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)NC=C3)S(=O)(=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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